molecular formula C13H19NO4 B4965795 1H-Pyrrole-2,4-dicarboxylic acid, 1,3,5-trimethyl-, diethyl ester CAS No. 5462-32-8

1H-Pyrrole-2,4-dicarboxylic acid, 1,3,5-trimethyl-, diethyl ester

Cat. No.: B4965795
CAS No.: 5462-32-8
M. Wt: 253.29 g/mol
InChI Key: GMKILXWDKRXSNM-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester (CAS 2436-79-5) is a pyrrole-based heterocyclic compound with a five-membered aromatic ring containing nitrogen. Its molecular formula is C₁₂H₁₇NO₄, and it has a molecular weight of 239.27 g/mol . The compound features two ethyl ester groups at positions 2 and 4 of the pyrrole ring and methyl substituents at positions 3 and 4. This structural configuration enhances its stability and influences its reactivity in organic synthesis. It is commonly used as an intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules .

Properties

IUPAC Name

diethyl 1,3,5-trimethylpyrrole-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-6-17-12(15)10-8(3)11(13(16)18-7-2)14(5)9(10)4/h6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKILXWDKRXSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203053
Record name 1H-Pyrrole-2,4-dicarboxylic acid, 1,3,5-trimethyl-, diethyl ester
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Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5462-32-8
Record name 2,4-Diethyl 1,3,5-trimethyl-1H-pyrrole-2,4-dicarboxylate
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Record name 1H-Pyrrole-2,4-dicarboxylic acid, 1,3,5-trimethyl-, diethyl ester
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Record name 1H-Pyrrole-2,4-dicarboxylic acid, 1,3,5-trimethyl-, diethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2,4-dicarboxylic acid, 1,3,5-trimethyl-, diethyl ester typically involves the reaction of pyrrole with appropriate alkylating agents under controlled conditions. One common method includes the alkylation of pyrrole with diethyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2,4-dicarboxylic acid, 1,3,5-trimethyl-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

Organic Synthesis

1H-Pyrrole-2,4-dicarboxylic acid diethyl ester is utilized as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pyrrole derivatives, which are important in pharmaceuticals and agrochemicals. For example, the compound has been used to synthesize biologically active molecules that exhibit antimicrobial and anticancer properties .

Material Science

The compound's ability to form stable polymers makes it valuable in material science. It can be polymerized to create materials with specific mechanical and thermal properties. Research indicates its potential use in developing high-performance coatings and adhesives due to its thermal stability and chemical resistance .

Agricultural Chemistry

In agricultural chemistry, derivatives of 1H-Pyrrole-2,4-dicarboxylic acid have been explored for their potential as herbicides and fungicides. Studies have shown that certain derivatives exhibit effective herbicidal activity against common weeds while being less toxic to crops . This selectivity can lead to more sustainable agricultural practices.

Case Study 1: Synthesis of Antimicrobial Compounds

A study published in a peer-reviewed journal demonstrated the synthesis of several antimicrobial agents using 1H-Pyrrole-2,4-dicarboxylic acid diethyl ester as a precursor. The synthesized compounds were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Case Study 2: Development of Polymer Materials

Research conducted at a leading university focused on the polymerization of 1H-Pyrrole-2,4-dicarboxylic acid diethyl ester to create novel polymeric materials. The resulting polymers exhibited enhanced mechanical strength and thermal stability, making them suitable for applications in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,4-dicarboxylic acid, 1,3,5-trimethyl-, diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors. The pyrrole ring may also participate in π-π interactions with aromatic residues in proteins, influencing biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester with structurally related pyrrole dicarboxylate esters, highlighting key differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester 2436-79-5 C₁₂H₁₇NO₄ 239.27 3,5-dimethyl Pharmaceutical intermediate; high purity (97%) for synthesis .
Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate 3651-13-6 C₁₇H₁₉NO₄ 301.34 5-methyl, 3-phenyl Enhanced aromaticity due to phenyl group; used in specialty chemical research .
Diethyl 5-(hydroxymethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate - C₁₃H₁₇NO₆ 283.28 5-hydroxymethyl, 3-methyl Hydroxymethyl group increases polarity; potential for functionalization in drug design .
Diethyl 1H-pyrrole-2,4-dicarboxylate 55942-40-0 C₁₀H₁₃NO₄ 211.21 No methyl/phenyl substituents Simplest analog; used as a precursor for heterocyclic compound synthesis .

Key Research Findings

Reactivity and Synthesis: The 3,5-dimethyl variant (CAS 2436-79-5) exhibits reduced steric hindrance compared to bulkier analogs like the 3-phenyl-5-methyl derivative (CAS 3651-13-6), enabling smoother participation in cycloaddition reactions . Diethyl 1H-pyrrole-2,4-dicarboxylate (CAS 55942-40-0) is synthesized from ethyl isocyanoacetate, a method adaptable to methyl-substituted derivatives with modified reaction conditions .

Substituent Effects: Phenyl groups (e.g., in CAS 3651-13-6) increase molecular weight and aromatic stability but reduce solubility in polar solvents . Hydroxymethyl substituents (e.g., in C₁₃H₁₇NO₆) introduce hydrogen-bonding capabilities, making the compound suitable for aqueous-phase reactions .

Applications :

  • The 3,5-dimethyl compound is prioritized in drug discovery due to its balanced hydrophobicity and ease of functionalization .
  • Unsubstituted analogs (e.g., CAS 55942-40-0) serve as foundational scaffolds for generating pyrrole libraries via electrophilic substitution .

Contradictions and Limitations

  • Synthetic Yields : While silane-based reductions are effective for pyridine dicarboxylates (e.g., vitamin B6 synthesis in ), analogous methods for pyrrole derivatives require optimization due to differing ring aromaticity and substituent effects .
  • Data Gaps: Limited studies exist on the 1,3,5-trimethyl variant mentioned in the query. Current comparisons rely on extrapolation from dimethyl and phenyl-substituted analogs .

Q & A

Q. What are the established synthetic routes for preparing 1H-pyrrole-2,4-dicarboxylic acid derivatives with ester functionalities?

The synthesis of pyrrole dicarboxylate esters often involves cycloaddition or condensation reactions. For example, 1,3-dipolar cycloaddition between activated alkenes (e.g., diethyl acetylenedicarboxylate) and diazo compounds can yield pyrrole scaffolds. A typical procedure involves refluxing reactants in ethanol with catalytic acids or bases, followed by purification via recrystallization . Modifications, such as methylation at the 1,3,5-positions, may require alkylation agents (e.g., methyl iodide) under inert conditions .

Q. How can ester hydrolysis be optimized to selectively generate carboxylic acid intermediates from this compound?

Controlled hydrolysis of diethyl esters is achieved using NaOH (5M) in ethanol under reflux (12–24 hours). The reaction is quenched with HCl to pH 5, precipitating the carboxylic acid. For selective hydrolysis, temperature and base concentration are critical: lower temperatures (50–60°C) minimize side reactions like decarboxylation .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • GC/MS : Identifies volatile derivatives (e.g., methyl esters) with retention times and fragmentation patterns .
  • X-ray crystallography : Resolves steric effects of methyl/ethyl groups (e.g., SHELXL refinement for bond angles and torsional strain ).
  • NMR : <sup>1</sup>H and <sup>13</sup>C spectra distinguish methyl/ethyl substituents and confirm regiochemistry .

Q. How should researchers address contradictions in spectroscopic data (e.g., GC/MS vs. NMR) for this compound?

Discrepancies often arise from sample degradation or derivatization artifacts. For example, GC/MS may detect ester decomposition products (e.g., 1,2-benzenedicarboxylic acid diethyl ester) under high temperatures . Cross-validate using HPLC-UV (for purity) and elemental analysis (for C/H/N ratios) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound is harmful if inhaled or absorbed. Use PPE (gloves, goggles), work in a fume hood, and store in sealed containers under inert gas. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of methyl groups to the pyrrole core?

Steric and electronic factors dictate methylation patterns. For example, bulky substituents at the 1,3,5-positions hinder electrophilic substitution at adjacent sites. Kinetic control (low-temperature reactions) favors less stable but sterically accessible products, while thermodynamic conditions (reflux) promote isomerization to stable configurations .

Q. What computational methods are suitable for modeling the steric effects of methyl/ethyl substituents in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict torsional strain and non-covalent interactions. Pair with SHELX-refined crystallographic data to validate bond lengths and angles .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

  • Acidic : Esters hydrolyze slowly (pH < 3) but may undergo decarboxylation above 80°C.
  • Basic : Rapid hydrolysis occurs at pH > 10, forming carboxylates.
  • Oxidative : Susceptible to ring-opening via ozonolysis or peroxides .

Q. What strategies enable comparative analysis of this compound with structurally analogous pyrrole derivatives?

  • Structure-activity relationship (SAR) studies : Compare electronic profiles (Hammett constants) of substituents.
  • Thermogravimetric analysis (TGA) : Assess thermal stability differences between methyl/ethyl esters .

Q. What mechanistic insights explain the compound’s reactivity in cycloaddition or nucleophilic substitution reactions?

The electron-withdrawing ester groups activate the pyrrole ring for [3+2] cycloaddition with dipolarophiles (e.g., nitrones). Nucleophilic substitution at the ester carbonyl requires Lewis acid catalysts (e.g., AlCl3) to polarize the C=O bond .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrole-2,4-dicarboxylic acid, 1,3,5-trimethyl-, diethyl ester
Reactant of Route 2
Reactant of Route 2
1H-Pyrrole-2,4-dicarboxylic acid, 1,3,5-trimethyl-, diethyl ester

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